3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound that features a benzothiazole moiety, a hydroxy group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous as they are more efficient and environmentally friendly compared to traditional synthetic routes.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride . The reactions typically occur under controlled temperatures and pressures to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce various functional groups into the piperidine ring .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The benzothiazole moiety is known to interact with various biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial properties.
N’-(1,3-Benzothiazol-2-yl)-arylamides: Exhibits significant antibacterial activity.
Uniqueness
What sets 3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one apart is its unique combination of structural features, including the benzothiazole ring, hydroxy group, and piperidine ring.
Properties
Molecular Formula |
C23H28N2O3S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C23H28N2O3S/c1-14-5-4-10-25(11-14)12-16-19(26)9-8-15-21(27)17(13-28-22(15)16)23-24-18-6-2-3-7-20(18)29-23/h2-3,6-7,13-16,19,22,26H,4-5,8-12H2,1H3 |
InChI Key |
HUIIQNLWULKTRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2C(CCC3C2OC=C(C3=O)C4=NC5=CC=CC=C5S4)O |
Origin of Product |
United States |
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